2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid is a specialized organic compound featuring a four-membered azetidine ring core. The nitrogen atom of the azetidine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent unwanted side reactions. The acetic acid moiety at the 2-position of the azetidine enables further functionalization, making this compound valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLPFPLPMZEOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid moiety onto the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing selective modifications of the azetidine ring. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis Table
A summary of critical parameters across key analogs:
Research Implications
- Synthetic Utility : The Boc group in all analogs simplifies purification and protects amines during multi-step syntheses .
- Biomedical Relevance : Fluorinated and heterocyclic variants are prioritized in CNS drug development due to improved blood-brain barrier penetration .
- Limitations : Azetidine-based compounds may exhibit higher reactivity and instability compared to larger heterocycles, necessitating careful handling .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (CAS No. 1781968-79-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 215.25 g/mol
- IUPAC Name : this compound
- Structure : The compound features an azetidine ring, which is significant for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. By inhibiting ACC, this compound can reduce lipogenesis and promote fatty acid oxidation, thereby potentially impacting metabolic disorders such as obesity and type 2 diabetes.
Research Findings
- Inhibition of Fatty Acid Synthesis :
- Impact on Metabolic Syndrome :
- Case Studies :
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| ACC Inhibition | Reduced malonyl-CoA levels; decreased fatty acid synthesis |
| Metabolic Effects | Improved insulin sensitivity; reduced triglyceride levels |
| Animal Models | Significant metabolic improvements in obese rats |
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound displays some hazard statements indicating potential irritations (H302, H315, H319), necessitating careful handling and further toxicological evaluation in clinical settings .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic Boc peaks (e.g., tert-butyl group at ~1.4 ppm in H NMR).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (expected [M+H] ~257.3 g/mol) and detects impurities.
- FT-IR : Carbamate C=O stretch (~1680–1720 cm^{-1) confirms Boc presence.
Due to variability in commercial purity (e.g., lack of analytical data in some sources ), cross-validation using multiple methods is critical.
How can computational chemistry tools be integrated into the design and optimization of reaction pathways for synthesizing this compound?
Q. Advanced
- Reaction Path Searching : Tools like Gaussian or ORCA simulate transition states to identify energetically favorable pathways for Boc protection/deprotection .
- Virtual Screening : Molecular docking (AutoDock) predicts steric clashes during azetidine ring formation, guiding solvent selection (e.g., DMF vs. THF).
- Machine Learning : Platforms like ChemOS optimize reaction conditions (temperature, catalyst loading) by training models on existing azetidine-Boc synthesis data .
What methodologies are recommended for resolving contradictions in reported reactivity or stability data of Boc-protected intermediates?
Q. Advanced
- Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer for hydrolytic stability assays).
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track Boc group degradation kinetics in real time.
- Computational Validation : Compare DFT-calculated activation energies with experimental observations to identify outliers .
What are the critical safety considerations when handling this compound, and how should first aid measures be tailored?
Q. Basic
- Hazards : Skin/eye irritation (H315, H319) and respiratory tract irritation (H335) are documented in related Boc derivatives .
- Protocols : Use nitrile gloves, goggles, and fume hoods. For inhalation exposure, move to fresh air and administer oxygen if needed. Contaminated skin should be washed with soap and water for 15 minutes .
How can factorial design optimize reaction conditions for synthesizing this compound, particularly with sensitive intermediates?
Advanced
A factorial design (factors: temperature, solvent polarity, catalyst concentration) identifies optimal conditions. For example:
What strategies are effective in identifying and removing impurities generated during synthesis?
Q. Advanced
- Impurity Profiling : LC-MS/MS identifies common by-products (e.g., de-Boc derivatives or azetidine ring-opened species).
- Purification : Preparative HPLC with a water/acetonitrile/TFA system separates polar impurities. For non-polar contaminants, silica gel chromatography (ethyl acetate/hexane) is effective .
How should researchers assess the hydrolytic stability of the Boc group under varying pH conditions?
Q. Advanced
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C. Monitor Boc degradation via HPLC every 24 hours.
- Kinetic Modeling : Fit degradation data to a first-order model () to predict shelf-life. Store at pH 6–7, sealed in dry conditions (room temperature) to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
